1,4-Diéthylbenzène

Vue d'ensemble

Description

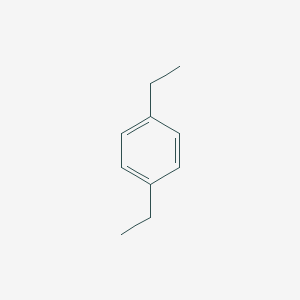

1,4-Diethylbenzene, also known as para-diethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄. It is a derivative of benzene, where two ethyl groups are substituted at the para positions of the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and carbon tetrachloride .

Mécanisme D'action

C10H14C_{10}H_{14}C10H14

. It is one of the three isomers of diethylbenzene, which consists of a benzene ring and two ethyl substituents .Target of Action

It’s known that diethylbenzenes are used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid .

. .Pharmacokinetics

It’s known that 1,4-diethylbenzene has a molecular weight of 1342182 , which may influence its bioavailability.

Result of Action

It’s known that 1,4-diethylbenzene can be used as a low-temperature heat transfer fluid , suggesting it may have thermal properties at the molecular level.

Action Environment

It’s known that 1,4-diethylbenzene has a boiling point of 4567 K , suggesting that its stability and efficacy may be influenced by temperature.

Applications De Recherche Scientifique

1,4-Diethylbenzene has several applications in scientific research and industry:

Solvent: It is used as a solvent in organic synthesis and chemical reactions.

Heat Transfer Fluid: It is used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid.

Production of Divinylbenzene: It is dehydrogenated to produce divinylbenzene, which is used in the production of crosslinked polystyrene.

Méthodes De Préparation

1,4-Diethylbenzene can be synthesized through several methods:

Alkylation of Benzene: The most common industrial method involves the alkylation of benzene with ethylene. This process typically occurs in two steps

Use of Zeolite Catalysts: Shape-selective zeolite catalysts can be employed to produce the para isomer with high selectivity.

Grignard Reagent Method: Another synthetic route involves the reaction of diacetylene with ethylmagnesium bromide (a Grignard reagent) to form 1,4-diethylbenzene.

Analyse Des Réactions Chimiques

1,4-Diethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Dehydrogenation: 1,4-Diethylbenzene can be dehydrogenated to form divinylbenzene, which is used in the production of crosslinked polystyrene.

Comparaison Avec Des Composés Similaires

1,4-Diethylbenzene can be compared with other similar compounds such as:

1,2-Diethylbenzene:

1,3-Diethylbenzene:

Ethylbenzene: A simpler derivative with only one ethyl group attached to the benzene ring.

The uniqueness of 1,4-diethylbenzene lies in its symmetrical structure, which provides distinct physical and chemical properties compared to its isomers.

Activité Biologique

1,4-Diethylbenzene (CAS No. 105-05-5) is an aromatic hydrocarbon that is structurally related to ethylbenzene and is primarily used in the production of various industrial chemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

1,4-Diethylbenzene has the molecular formula and is characterized by its two ethyl groups attached to a benzene ring. It is a colorless liquid at room temperature with a distinct odor.

Acute Toxicity

A study conducted following OECD Test Guideline 401 assessed the acute toxicity of 1,4-diethylbenzene in rats. The results indicated no mortality at doses up to 2,000 mg/kg, although decreased spontaneous motor activity was observed. Clinical signs included lacrimation in one female rat, but no significant macroscopic changes were recorded post-examination .

Repeated Dose Toxicity

In a combined repeated dose and reproductive/developmental toxicity study (OECD TG 422), rats were administered varying doses (0, 100, 300, and 1,000 mg/kg/day). The study found that at higher doses (750 mg/kg/day for females), there were increases in liver and kidney weights along with histopathological changes such as swelling of liver cells. However, reproductive parameters including mating, fertility, and estrous cycles were unaffected .

Genotoxicity

1,4-Diethylbenzene showed no genotoxic effects in bacterial assays or chromosomal aberration tests conducted in vitro. This suggests a low potential for DNA damage or mutation induction .

Aquatic Toxicity

The compound's environmental toxicity was assessed through various tests:

- Fish : 96-hour LC50 = 1.8 mg/L

- Daphnia : 24-hour EC50 = 32 mg/L; long-term NOEC = 0.93 mg/L

- Algae : 72-hour EC50 = 29 mg/L

These findings indicate that while acute toxicity is significant, the chronic effects on aquatic organisms are relatively low when compared to other pollutants .

Summary of Findings

| Parameter | Value |

|---|---|

| Acute Toxicity (Rats) | No deaths at 2,000 mg/kg |

| Repeated Dose NOEL | Males: 30 mg/kg/day |

| Females: 150 mg/kg/day | |

| Fish LC50 | 1.8 mg/L |

| Daphnia EC50 | 32 mg/L |

| Algae EC50 | 29 mg/L |

Propriétés

IUPAC Name |

1,4-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNHSQKRULAAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026711 | |

| Record name | 1,4-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, 1,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183.7 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

55 °C, 132 °F (55 °C) (Closed cup) | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8620 @ 20 °C/4 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.03 mm Hg @ 25 °C | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/ | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/ | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105-05-5 | |

| Record name | 1,4-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PSM16X42D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42.83 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-diethylbenzene?

A1: 1,4-Diethylbenzene has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.

Q2: What spectroscopic data is available for 1,4-diethylbenzene?

A2: Researchers have used various spectroscopic techniques to characterize 1,4-diethylbenzene. Ultraviolet absorption spectra have been measured in the 220 to 300 nm region. [] Electron spin resonance (ESR) spectroscopy has been employed to study the conformations of the 1,4-diethylbenzene radical cation in different matrices at low temperatures. [, ] Photoelectron spectroscopy (PES) has also been utilized to investigate the electronic structure and determine inductive and hyperconjugative effects. []

Q3: How does the conformation of 1,4-diethylbenzene radical cation vary with the surrounding matrix?

A3: Studies using ESR spectroscopy have shown that the conformation of the ethyl groups in the 1,4-diethylbenzene radical cation is significantly influenced by the surrounding matrix. For instance, the ethyl conformation in a CCl2FCClF2 matrix differs from that observed in a CCl3CF3 matrix. [, ] This matrix dependence highlights the impact of the environment on the molecule's geometry.

Q4: How does 1,4-diethylbenzene react with cationic platinum(II) complexes?

A4: Research indicates that 1,4-diethylbenzene reacts with cationic platinum(II) complexes, leading to the activation of C−H bonds and the formation of η3-benzyl products. [] Interestingly, the reaction pathway involves initial activation at aryl C−H bonds, followed by intramolecular isomerization to the η3-benzyl product. [] This contrasts with toluene and p-xylene, where initial activation occurs at aryl positions followed by intermolecular conversion. []

Q5: What is the significance of 1,4-diethylbenzene in the synthesis of divinylbenzene?

A5: 1,4-Diethylbenzene serves as a crucial precursor in the industrial production of divinylbenzene. [] The selective ethylation of ethylbenzene to 1,4-diethylbenzene is a key step in this process. Divinylbenzene is highly valued for its role in manufacturing cross-linked polystyrene, a versatile polymer with widespread applications. []

Q6: Can 1,4-diethylbenzene be used in separation processes?

A6: Yes, the specific properties of 1,4-diethylbenzene make it suitable as a desorbent in absorptive separation processes. For example, it can be used to separate p-xylene from a mixture of C8 aromatic compounds. [] This application highlights the practical utility of 1,4-diethylbenzene in the chemical industry.

Q7: What catalytic applications utilize 1,4-diethylbenzene?

A7: Research has explored the use of zeolites, specifically H-Y zeolites, in the adsorption of benzene and its derivatives, including 1,4-diethylbenzene. [] The adsorption process is driven by interactions with acidic Brønsted sites within the zeolite framework. [] The differential enthalpies of adsorption provide insights into the strength of these interactions.

Q8: Have computational methods been applied to study 1,4-diethylbenzene?

A8: Yes, computational chemistry techniques such as INDO and CNDO/2 calculations have been employed to study the electronic structure and conformations of substituted benzene cations, including 1,4-diethylbenzene. [] These calculations provide valuable information about molecular geometries, energy levels, and the impact of substituents on electronic properties.

Q9: What are the environmental concerns associated with 1,4-diethylbenzene?

A9: 1,4-Diethylbenzene is considered a volatile organic compound (VOC). It's frequently detected in air emissions from industrial wastewater treatment plants, particularly those handling wastewater from chemical manufacturing facilities. [] The presence of 1,4-diethylbenzene in these emissions raises concerns due to its potential adverse effects on the environment and human health.

Q10: How is 1,4-diethylbenzene monitored in environmental samples?

A10: Analytical techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are valuable tools for detecting and quantifying 1,4-diethylbenzene in complex environmental samples, including air emissions from industrial wastewater treatment plants. [] The development and validation of reliable analytical methods are crucial for monitoring and assessing the environmental impact of this compound.

Q11: Are there any biological applications of 1,4-diethylbenzene?

A11: While not directly a biological application, research has shown that 1,4-diethylbenzene is one of the active volatile compounds released by Glycyrrhiza uralensis and Alhagi sparsifolia plants when infested with Aphis atrata aphids. [] This volatile blend, including 1,4-diethylbenzene, attracts the predatory beetle, Hippodamia variegata, which preys on the aphids. [] This finding suggests a potential role of 1,4-diethylbenzene in plant defense mechanisms and biological pest control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.